

Synthesis of 2,3-disubstituted 8-Bromoquinazolin-4(1H)-one derivatives

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Compound of Interest

Compound Name: **8-Bromoquinazolin-4(1H)-one**

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An Application Guide to the Versatile Synthesis of 2,3-Disubstituted **8-Bromoquinazolin-4(1H)-one** Derivatives

Abstract

Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds, forming the core scaffold of numerous pharmacologically active molecules.[1][2] Their derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and anticonvulsant properties.[3][4][5] The strategic introduction of substituents at the 2- and 3-positions, along with a bromine atom at the 8-position, provides a powerful tool for modulating the therapeutic efficacy and pharmacokinetic profile of these compounds. The 8-bromo substituent, in particular, not only influences the electronic landscape of the molecule but also serves as a valuable synthetic handle for further structural diversification through cross-coupling reactions.

This application note provides a comprehensive and reliable two-step protocol for the synthesis of 2,3-disubstituted **8-bromoquinazolin-4(1H)-one** derivatives. The methodology commences with the cyclization of 2-amino-3-bromobenzoic acid to form a key benzoxazinone intermediate, which is subsequently condensed with various primary amines. This approach is highly versatile, allowing for the generation of a diverse library of quinazolinone analogs for applications in drug discovery and medicinal chemistry.

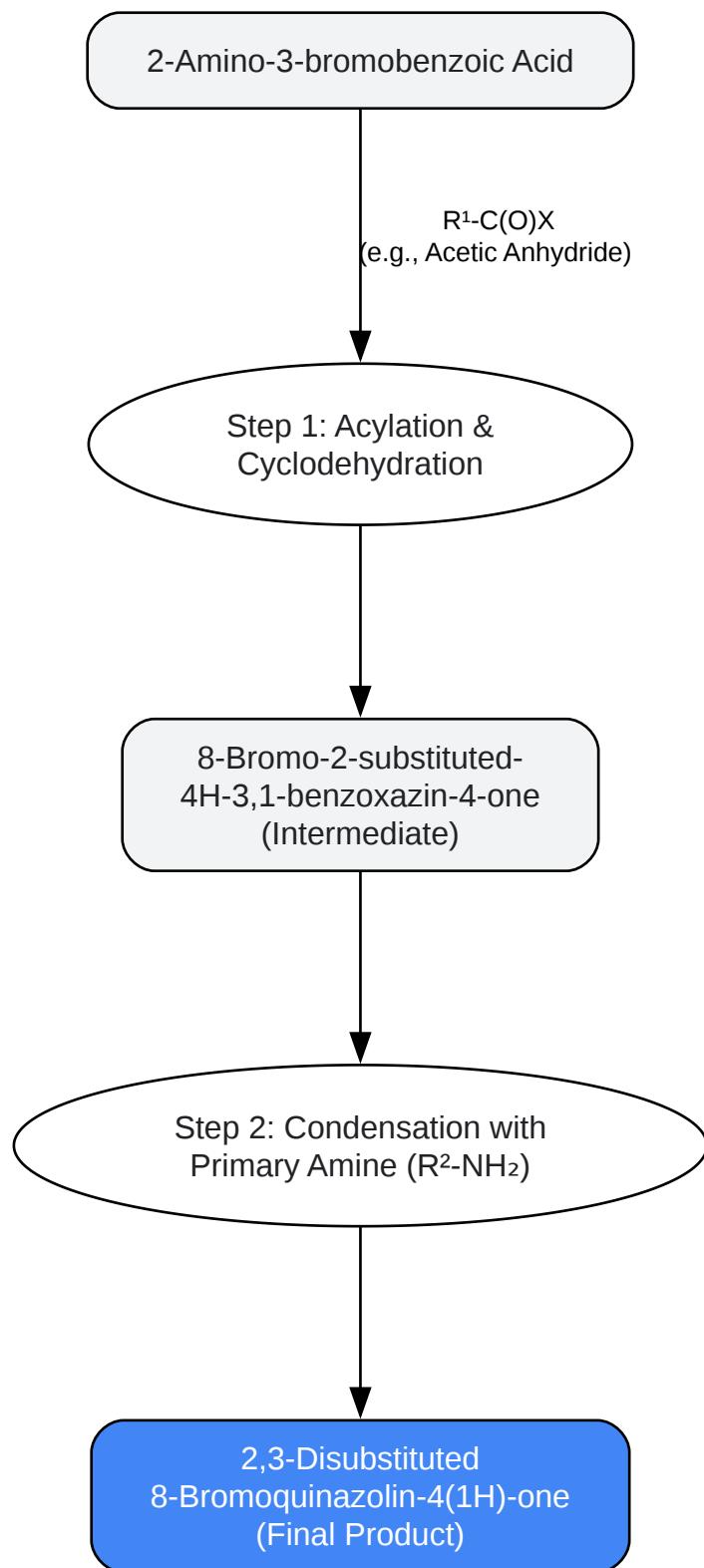
Rationale and Strategic Overview

The most common and robust strategy for constructing the 2,3-disubstituted quinazolinone core involves a two-step sequence starting from an appropriately substituted anthranilic acid.^[3] ^[6]^[7] This method offers significant advantages in terms of starting material availability, operational simplicity, and, most importantly, the ability to independently vary the substituents at both the C2 and N3 positions.

Step 1: Formation of the Benzoxazinone Intermediate. The synthesis begins with the acylation of 2-amino-3-bromobenzoic acid, followed by a cyclodehydration reaction.^[8] Using an acid anhydride like acetic anhydride not only introduces the C2-substituent (a methyl group in this case) but also acts as the dehydrating agent to facilitate the formation of the 8-bromo-2-methyl-4H-3,1-benzoxazin-4-one ring system. This intermediate is a stable, isolable solid that serves as the cornerstone for diversification.

Step 2: Amination and Ring Transformation. The benzoxazinone intermediate readily reacts with primary amines.^[8]^[9] The amine acts as a nucleophile, leading to the opening of the oxazinone ring, followed by an intramolecular cyclization and dehydration to yield the thermodynamically stable 2,3-disubstituted **8-bromoquinazolin-4(1H)-one** scaffold. The choice of primary amine in this step directly dictates the substituent at the N3 position.

The overall synthetic workflow is depicted below.

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Caption: General two-step synthetic workflow.

Detailed Experimental Protocols

Protocol 1: Synthesis of 8-Bromo-2-methyl-4H-3,1-benzoxazin-4-one (Intermediate)

This protocol describes the conversion of 2-amino-3-bromobenzoic acid into its corresponding benzoxazinone intermediate, which serves as the precursor for the final products.

Materials:

- 2-Amino-3-bromobenzoic acid ($C_7H_6BrNO_2$, MW: 216.03 g/mol)[\[10\]](#)
- Acetic anhydride ($(CH_3CO)_2O$, MW: 102.09 g/mol)
- Round-bottom flask with reflux condenser
- Heating mantle
- Buchner funnel and filter paper

Procedure:

- Place 2-amino-3-bromobenzoic acid (10.0 g, 46.3 mmol) into a 100 mL round-bottom flask.
- Add acetic anhydride (30 mL, 318 mmol) to the flask. Causality: Acetic anhydride serves a dual role: it acetylates the amino group and acts as a dehydrating agent to facilitate the ring closure to the benzoxazinone. An excess is used to ensure the reaction goes to completion and to serve as the reaction solvent.
- Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 140°C) for 3 hours with gentle stirring. The solid will gradually dissolve.
- After 3 hours, remove the heat source and allow the reaction mixture to cool slowly to room temperature, and then further cool in an ice bath for 30 minutes.
- A crystalline solid will precipitate upon cooling. Collect the solid product by vacuum filtration using a Buchner funnel.

- Wash the collected solid with cold diethyl ether (2 x 20 mL) to remove residual acetic anhydride and other impurities.
- Dry the product under vacuum to yield 8-bromo-2-methyl-4H-3,1-benzoxazin-4-one as a white or off-white solid.

Expected Outcome:

- Yield: 85-95%
- Appearance: White crystalline solid
- Purity Check: Melting point analysis and TLC can be used to assess purity before proceeding to the next step.

Protocol 2: Synthesis of 8-Bromo-2-methyl-3-phenylquinazolin-4(1H)-one (Representative Final Product)

This protocol details the conversion of the benzoxazinone intermediate into a final 2,3-disubstituted quinazolinone using aniline as a representative primary amine.

Materials:

- 8-Bromo-2-methyl-4H-3,1-benzoxazin-4-one (from Protocol 1, MW: 240.05 g/mol)
- Aniline ($C_6H_5NH_2$, MW: 93.13 g/mol)
- Glacial acetic acid or ethanol
- Round-bottom flask with reflux condenser
- Heating mantle

Procedure:

- In a 100 mL round-bottom flask, dissolve 8-bromo-2-methyl-4H-3,1-benzoxazin-4-one (5.0 g, 20.8 mmol) in glacial acetic acid (40 mL). Causality: Acetic acid is an excellent solvent for

this reaction and its acidic nature can help catalyze the dehydration in the final step of the ring formation. Ethanol can also be used as a greener alternative.

- Add aniline (2.12 g, 22.8 mmol, 1.1 equivalents) to the solution. A slight excess of the amine ensures complete consumption of the limiting benzoxazinone intermediate.
- Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using TLC.
- After completion, cool the reaction mixture to room temperature.
- Pour the cooled mixture into 200 mL of ice-cold water with stirring. A solid precipitate will form.
- Collect the crude product by vacuum filtration and wash thoroughly with water to remove acetic acid.
- Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to obtain the pure 8-bromo-2-methyl-3-phenylquinazolin-4(1H)-one.

Mechanism Insight: The reaction proceeds via nucleophilic attack of the primary amine on the C4 carbonyl of the benzoxazinone, leading to ring opening. Subsequent intramolecular cyclization onto the C2-position and elimination of a water molecule affords the stable quinazolinone heterocycle.

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